Product packaging for 3-Iodo-2,4,6-trimethylpyridine(Cat. No.:CAS No. 29976-58-7)

3-Iodo-2,4,6-trimethylpyridine

Cat. No.: B1654962
CAS No.: 29976-58-7
M. Wt: 247.08
InChI Key: CERXBESCMZGILC-UHFFFAOYSA-N
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Description

3-Iodo-2,4,6-trimethylpyridine is a halogenated heteroaromatic compound that serves as a valuable building block in organic synthesis and pharmaceutical research. Its molecular structure features an iodine atom at the 3-position of a 2,4,6-trimethylpyridine (also known as 2,4,6-collidine) scaffold . The iodine atom is an excellent leaving group and can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds. This allows researchers to functionalize the pyridine ring and create more complex molecular architectures. Furthermore, the methyl groups on the pyridine ring can be modified, for instance through oxidation, to introduce additional functionality . Related iodinated collidine complexes, such as bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, are well-established reagents for electrophilic iodination, particularly of phenolic compounds and other sensitive substrates, demonstrating the utility of this chemical class in introducing iodine atoms into target molecules . The steric and electronic properties conferred by the three methyl groups can also be exploited in catalysis and materials science. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10IN B1654962 3-Iodo-2,4,6-trimethylpyridine CAS No. 29976-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERXBESCMZGILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305828
Record name 3-Iodo-2,4,6-trimethylpyridine
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Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-58-7
Record name 3-Iodo-2,4,6-trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29976-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2,4,6-trimethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Pathways of 3 Iodo 2,4,6 Trimethylpyridine

Carbon-Iodine Bond Reactivity in Transition Metal-Catalyzed Coupling Reactions

The C-I bond in 3-Iodo-2,4,6-trimethylpyridine is a key site for functionalization through various transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it susceptible to oxidative addition, a critical step in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are widely employed for forming carbon-carbon bonds, and this compound can serve as a substrate in several of these transformations.

The Suzuki-Miyaura reaction couples organoboron compounds with organohalides. For this compound, this reaction allows for the introduction of aryl or vinyl groups at the 3-position. The general mechanism involves the oxidative addition of the iodopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid/ester and reductive elimination to yield the coupled product. musechem.comresearchgate.net While the iodine atom facilitates oxidative addition, the steric hindrance from the flanking methyl groups at the 2- and 4-positions can significantly impact the reaction rate and require carefully optimized conditions, such as the use of sterically demanding phosphine (B1218219) ligands. beilstein-journals.orgnih.govmdpi.com Studies on the closely related 3,5-dibromo-2,4,6-trimethylpyridine (B189553) have shown that Suzuki-Miyaura couplings can proceed efficiently with various arylboronic acids to form diaryl-substituted pyridines. beilstein-journals.orgnih.gov

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org The catalytic cycle is similar to other palladium-catalyzed reactions, beginning with oxidative addition of the C-I bond to the Pd(0) center. libretexts.org However, the steric bulk surrounding the iodine atom in this compound can hinder the subsequent steps of migratory insertion of the alkene and beta-hydride elimination, often requiring higher temperatures and specific ligand systems to achieve good yields. researchgate.net

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is valued for creating arylalkyne structures. nih.govsioc-journal.cn For this compound, the reaction would proceed via a palladium cycle involving oxidative addition and a copper cycle that forms a copper(I) acetylide intermediate. wikipedia.org The steric hindrance of the collidine ring is a significant factor, but the high reactivity of the C-I bond makes the reaction feasible under appropriate conditions. musechem.com

Table 1: Representative Conditions for Palladium-Catalyzed Reactions
ReactionCoupling PartnerCatalyst SystemBaseSolventTypical Conditions
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Toluene (B28343), Dioxane, Water80-110 °C
Heck Alkene (e.g., Styrene)Pd(OAc)₂, Pd/CEt₃N, K₂CO₃DMF, Acetonitrile100-140 °C
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, PiperidineTHF, DMFRoom Temp to 80 °C

Copper-Mediated Coupling Processes (e.g., Ullmann, Chan-Lam)

Copper-catalyzed reactions provide an alternative to palladium-based methods for C-C and C-heteroatom bond formation.

The Ullmann condensation traditionally refers to the copper-promoted synthesis of symmetrical biaryls from aryl halides at high temperatures. organic-chemistry.org More modern "Ullmann-type" reactions describe the copper-catalyzed coupling of aryl halides with a variety of nucleophiles, including alcohols, amines, and thiols, under milder conditions. organic-chemistry.orgacs.org For this compound, an Ullmann coupling with a phenol, for instance, would form a diaryl ether. The mechanism involves the formation of an organocopper intermediate. organic-chemistry.org The reaction is often sensitive to the steric and electronic properties of the substrates.

The Chan-Lam coupling reaction forms a carbon-heteroatom bond between an organoboron compound and an N-H or O-H containing compound, using a copper catalyst. acs.orgst-andrews.ac.uk Unlike the Ullmann reaction which uses an aryl halide, the Chan-Lam reaction typically uses an arylboronic acid as the aryl source. organic-chemistry.org However, variations where an aryl halide participates in a Chan-Lam or similar Ullmann-type C-N or C-O bond formation are well-established. acs.orgacs.orgorganic-chemistry.org In such a reaction with this compound, the steric hindrance from the methyl groups would be a major challenge to overcome, likely requiring specific ligands and conditions to facilitate the coupling with amines or alcohols. thieme-connect.de

Table 2: Conceptual Conditions for Copper-Mediated Reactions
ReactionCoupling PartnerCatalyst/PromoterBaseSolventTypical Conditions
Ullmann (C-O) PhenolCuI, Cu₂OK₂CO₃, Cs₂CO₃Pyridine (B92270), DMF120-180 °C
Ullmann-type (C-N) AmineCuI / LigandK₃PO₄, K₂CO₃Dioxane, Toluene80-130 °C

Oxidative Addition Pathways in Nickel-Catalyzed Transformations

Nickel catalysts are gaining prominence in cross-coupling chemistry due to their unique reactivity and lower cost compared to palladium. Ni(0) complexes are generally more reactive towards oxidative addition than their palladium counterparts. acs.orgnih.gov The oxidative addition of the C-I bond in this compound to a Ni(0) center is a key mechanistic step in nickel-catalyzed cross-couplings. nih.gov This step can proceed through different pathways, including a concerted mechanism or a stepwise radical process, depending on the ligand, the arene's electronic properties, and the halide. nih.govresearchgate.net The high reactivity of nickel makes it particularly useful for activating less reactive bonds, although selectivity can be a challenge with highly functionalized molecules. acs.org The use of 2,4,6-collidine itself as a base or ligand in some nickel-catalyzed reactions highlights the compatibility of this structural motif with nickel catalysis. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for this compound. However, the substrate's structure presents significant barriers to this type of reaction.

Influence of Methyl Substituents and Iodine on Regiochemical Outcomes

The SNAr mechanism typically requires an electron-deficient aromatic ring and a leaving group positioned ortho or para to an electron-withdrawing group. wikipedia.orgmasterorganicchemistry.compressbooks.pub In pyridines, the ring nitrogen acts as an electron-withdrawing group, activating the ortho (2,6) and para (4) positions to nucleophilic attack. wikipedia.orgnih.gov

In this compound, the situation is complex:

Activating/Deactivating Groups: The three methyl groups are electron-donating by induction, which increases the electron density of the pyridine ring and deactivates it towards nucleophilic attack. masterorganicchemistry.com

Position of Leaving Group: The iodine leaving group is at the 3-position (meta to the ring nitrogen). This position is not electronically activated by the nitrogen for SNAr, making direct displacement difficult. wikipedia.org

Steric Hindrance: The methyl groups at the 2- and 4-positions create substantial steric hindrance around the iodine at position 3, impeding the approach of a nucleophile.

Therefore, standard SNAr reactions on this compound are generally unfavorable. The combination of electronic deactivation and severe steric hindrance makes the formation of the required Meisenheimer intermediate highly disfavored. masterorganicchemistry.com

Reactivity with Diverse Nucleophilic Species (e.g., O-, N-, S-centered)

Given the inherent low reactivity of the this compound core towards SNAr, reactions with common nucleophiles are challenging. beilstein-journals.org

O-centered Nucleophiles: Strong alkoxides (e.g., sodium methoxide) would require harsh conditions (high temperatures and pressures) to have any chance of displacing the iodide, and even then, yields are expected to be very low or negligible.

N-centered Nucleophiles: Amines and amides, which are common nucleophiles in SNAr reactions, would face the same electronic and steric barriers. masterorganicchemistry.com The Chichibabin reaction, for example, typically adds an amide nucleophile to the 2- or 4-position of unsubstituted pyridine. wikipedia.org This pathway is not viable for substitution at the 3-position of this highly substituted ring.

S-centered Nucleophiles: Thiolates are often more potent nucleophiles than their oxygen or nitrogen counterparts. libretexts.orglumenlearning.com While they might show slightly higher reactivity, a successful SNAr reaction on this compound would still be highly improbable under standard conditions.

Any potential substitution would likely require extreme conditions or alternative mechanistic pathways, such as those involving radical intermediates or benzyne-like species, which are outside the scope of a typical SNAr process.

Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution
Nucleophile TypeExample NucleophilePredicted ReactivityRationale
O-centered Sodium Methoxide (NaOMe)Very Low / InertElectronic deactivation by methyl groups, meta position of iodine, steric hindrance.
N-centered PiperidineVery Low / InertElectronic deactivation by methyl groups, meta position of iodine, steric hindrance.
S-centered Sodium Thiophenoxide (NaSPh)Very Low / InertElectronic deactivation by methyl groups, meta position of iodine, steric hindrance.

Electrophilic Reactivity and Quaternization of the Pyridine Nitrogen Atom

The nitrogen atom in the this compound ring possesses a lone pair of electrons, rendering it nucleophilic and basic. The reactivity of this nitrogen center is modulated by both electronic and steric factors. The three methyl groups at the 2, 4, and 6-positions are electron-donating, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom compared to unsubstituted pyridine. However, the methyl groups at the 2- and 6-positions (ortho to the nitrogen) create significant steric hindrance, which can impede the approach of electrophiles to the nitrogen lone pair. This steric shielding is a defining characteristic of 2,4,6-trimethylpyridine (B116444) (collidine) and its derivatives, often making them useful as non-nucleophilic bases in organic synthesis. dtic.milthieme-connect.de

Despite the steric hindrance, the nitrogen atom can react with powerful electrophiles to form quaternary pyridinium (B92312) salts. This process, known as quaternization, is a fundamental reaction of pyridines. For instance, 2,4,6-trimethylpyridine is known to react with electrophilic halogen sources to form complex salts where the nitrogen is part of a larger cationic species. A prominent example is the formation of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate (B91526), [I(collidine)₂]PF₆, a valuable reagent for specific electrophilic iodinations. orgsyn.orgresearchgate.netchemimpex.com This reagent is synthesized from 2,4,6-trimethylpyridine, a silver salt, and iodine. orgsyn.org The formation of such complexes demonstrates the ability of the sterically hindered nitrogen to act as a nucleophile towards a suitable electrophile. It is anticipated that this compound would undergo analogous quaternization reactions, although the reaction kinetics might be influenced by the electronic effect of the iodo-substituent.

Reactant (Collidine Derivative)Electrophile/ReagentsProduct (Quaternary Salt)Reference
2,4,6-Trimethylpyridine1. AgNO₃, KPF₆ 2. I₂Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate orgsyn.org
2,4,6-Trimethylpyridine1. AgNO₃, KPF₆ 2. Br₂Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate orgsyn.org
2,4,6-TrimethylpyridineNitronium tetrafluoroborate (B81430) (NO₂BF₄)N-Nitro-2,4,6-trimethylpyridinium tetrafluoroborate
Primary/Secondary AminesAlkyl Halide, 2,6-Lutidine (as base)Quaternary Ammonium Salt dtic.mil

Functional Group Transformations of the Methyl Substituents

The three methyl groups attached to the pyridine ring of this compound are not mere spectators in its chemical behavior. These alkyl side-chains can be chemically modified, offering pathways to a variety of functionalized derivatives. The most common transformations involve oxidation and halogenation of these benzylic-type positions.

The methyl groups of alkylpyridines can be oxidized to various higher oxidation states, including hydroxymethyl, formyl (aldehyde), and carboxyl groups. The outcome of the oxidation depends significantly on the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), typically lead to the exhaustive oxidation of all methyl groups to carboxylic acids. For the parent compound, 2,4,6-trimethylpyridine, this reaction yields pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid. wikipedia.org It is expected that this compound would react similarly to produce 3-iodopyridine-2,4,6-tricarboxylic acid under harsh oxidative conditions.

More controlled oxidation to the aldehyde stage is also feasible. One established method is the Kornblum oxidation, which involves the oxidation of a benzylic halide with dimethyl sulfoxide (B87167) (DMSO). thieme-connect.de This suggests a two-step pathway where a methyl group on this compound is first halogenated (see section 3.4.2) and then treated with DMSO, often in the presence of a non-nucleophilic base, to yield the corresponding pyridinecarboxaldehyde. Interestingly, 2,4,6-trimethylpyridine itself is sometimes employed as the base in Kornblum oxidations. thieme-connect.de Other methods for oxidizing methylarenes to aldehydes include using hypervalent iodine reagents or enzymatic systems. thieme-connect.de

SubstrateReagent(s)ProductReaction TypeReference
2,4,6-TrimethylpyridinePotassium permanganate (KMnO₄)Pyridine-2,4,6-tricarboxylic acid (Collidinic acid)Exhaustive Oxidation wikipedia.org
Benzylic Halides (e.g., Ar-CH₂Br)DMSO, NaHCO₃ or 2,4,6-trimethylpyridineArenecarbaldehyde (Ar-CHO)Kornblum Oxidation thieme-connect.de
Electron-rich Methylarenes2-Iodylbenzoic acid (IBX)ArenecarbaldehydeHypervalent Iodine Oxidation thieme-connect.de
4-NitrotolueneLaccase, (NH₄)₂ABTS, O₂4-NitrobenzaldehydeMicrobial Oxidation thieme-connect.de

The introduction of halogen atoms into the methyl side-chains of this compound typically proceeds through a free-radical mechanism. This transformation is usually initiated by UV light or a radical initiator and employs reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). thieme-connect.demasterorganicchemistry.com

The reaction involves the abstraction of a hydrogen atom from one of the methyl groups by a halogen radical, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a halogen source (e.g., Br₂ or the halogenating agent itself) to form the halomethylpyridine and a new halogen radical, which propagates the chain reaction. youtube.com

Selectivity can be a challenge in this reaction due to the presence of three distinct methyl groups at the C2, C4, and C6 positions. The reactivity of these groups can be influenced by:

Statistical factors: There are two methyl groups at the ortho-positions (C2, C6) and one at the para-position (C4).

Steric factors: The methyl groups at C2 and C6 are adjacent to the bulky pyridine nitrogen and, in the case of the C2-methyl, the iodo-substituent. The C4-methyl group is sterically more accessible.

Electronic factors: The stability of the intermediate radical is key. Bromination is generally more selective than chlorination, favoring the formation of the most stable radical intermediate. masterorganicchemistry.comyoutube.com

For example, the reaction of 2,4,6-trimethylpyridine N-oxide with trichloromethyl chloroformate has been shown to produce a mixture of 2-(chloromethyl)-4,6-dimethylpyridine (B2467252) and 4-(chloromethyl)-2,6-dimethylpyridine, demonstrating that halogenation can occur at different methyl groups. thieme-connect.de The presence of the iodine atom at C3 in this compound would likely further influence the relative reactivity of the adjacent C2 and C4 methyl groups.

SubstrateReagent(s)Product(s)Reaction TypeReference
AlkanesCl₂, hv (light)Alkyl Chlorides (mixture)Free-Radical Chlorination youtube.com
AlkanesBr₂, hv (light)Alkyl Bromides (selective for 3°>2°>1°)Free-Radical Bromination masterorganicchemistry.com
2,4,6-Trimethylpyridine N-oxideTrichloromethyl chloroformate2-(Chloromethyl)-4,6-dimethylpyridine and 4-(Chloromethyl)-2,6-dimethylpyridineSide-Chain Chlorination thieme-connect.de
CyclohexeneN-Bromosuccinimide (NBS)3-BromocyclohexeneAllylic Bromination libretexts.org

Advanced Applications of 3 Iodo 2,4,6 Trimethylpyridine in Organic Synthesis

As a Versatile Building Block for Diversified Functionalized Heterocycles

The iodinated pyridine (B92270) core of 3-iodo-2,4,6-trimethylpyridine serves as a versatile scaffold for constructing more complex heterocyclic systems. The carbon-iodine bond is a key functional group that enables a variety of coupling and cyclization reactions.

Construction of Polycyclic Pyridine Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. While direct examples employing this compound are specific, the reactivity pattern is well-established with analogous structures like 3-iodopyridin-2-ones. These related compounds undergo sequential reactions, such as Sonogashira coupling followed by an in-situ annulation, to form furan-fused heterocycles like furo[3,2-c]pyridin-4-ones. acs.org This methodology highlights the potential of the 3-iodo substituent to act as a linchpin for building polycyclic frameworks.

A common strategy involves a palladium- and copper-catalyzed Sonogashira coupling of the iodo-pyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org The resulting 3-alkynylpyridine intermediate can then undergo an intramolecular cyclization to form a new fused ring. For instance, the reaction of a 3-iodopyridin-2-one with phenylacetylene (B144264) can yield a furo[3,2-c]pyridin-4(5H)-one derivative, demonstrating the assembly of a polycyclic system from a substituted iodopyridine precursor. acs.org

Table 1: Representative Synthesis of Furo[3,2-c]pyridin-4(5H)-one

Starting Material Reagents Product Yield Reference
3-Iodopyridin-2-one derivative Phenylacetylene, PdCl₂(PPh₃)₂, CuI, DMF/TEA 7-(4-Methoxy)phenyl-5-methyl-2-phenylfuro[3,2-c]pyridin-4(5H)-one 63% acs.org
3-Iodocoumarin Phenylacetylene, PdCl₂(PPh₃)₂, CuI, MeCN/TEA 2-Phenyl-4H-furo[3,2-c] Current time information in Bangalore, IN.benzopyran-4-one 70% acs.org

Precursor for Advanced Synthetic Intermediates

The carbon-iodine bond in this compound is amenable to various cross-coupling reactions, allowing for the introduction of diverse functional groups and the creation of advanced synthetic intermediates. The Suzuki-Miyaura coupling, for example, is a powerful method for forming carbon-carbon bonds. Research on the related 3,5-dibromo-2,4,6-trimethylpyridine (B189553) demonstrates that aryl groups can be introduced with high efficiency using a palladium catalyst and an arylboronic acid. beilstein-journals.org This suggests that this compound could similarly be functionalized to produce 3-aryl-2,4,6-trimethylpyridines, which are valuable precursors for pharmaceuticals and functional materials.

The Sonogashira coupling reaction is another key transformation, enabling the synthesis of aryl-alkynyl structures that are important in materials science. wikipedia.orgnih.gov The reaction of an aryl iodide with a terminal alkyne, catalyzed by palladium and copper complexes, provides a direct route to these conjugated systems. organic-chemistry.org The reactivity of the 3-iodo position on the trimethylpyridine ring makes it an ideal candidate for such transformations, leading to intermediates for larger, complex molecules.

Role in Chemical Reagent Development and Methodology Advancement

The 2,4,6-trimethylpyridine (B116444) (collidine) scaffold is fundamental in the development of novel chemical reagents, primarily due to its properties as a sterically hindered, non-nucleophilic base. exsyncorp.comwikipedia.org This has led to the creation of powerful iodinating agents and unique catalytic systems.

Formation of Iodonium (B1229267) Salts (e.g., Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate)

One of the most significant applications derived from the 2,4,6-trimethylpyridine structure is the formation of stable iodonium salts, such as Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate (B91526). smolecule.comlookchem.comchemimpex.com This compound is a highly effective electrophilic iodinating agent used in a variety of organic transformations. orgsyn.org

Synthesis and Properties: The synthesis typically involves the reaction of 2,4,6-trimethylpyridine with a silver(I) salt and iodine. A common procedure involves first preparing Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate, which is then reacted with iodine in a solvent like dichloromethane (B109758) to yield the target iodonium salt and silver iodide. orgsyn.org The resulting compound is a pale yellow to beige crystalline powder. lookchem.com The hexafluorophosphate anion provides greater stability and lower hygroscopicity compared to other counterions like perchlorate (B79767). orgsyn.org

Applications in Synthesis: This iodonium salt is renowned for its utility in specific and often challenging electrophilic halogenations. orgsyn.org It is particularly effective for:

Iodolactonization: The cyclization of ω-alkenoic acids to form medium and large-ring lactones. researchgate.net

Halogenation of Phenols and Pyridinols: Providing a mild and selective method for iodinating sensitive aromatic rings. orgsyn.orgresearchgate.net

Synthesis of Chiral Molecules: It serves as the iodinating reagent in enantioselective halogenative semi-pinacol rearrangements. lookchem.com

Iodocarbocyclization: Used to induce the cyclization of triaryl-1-butenes to form tetrahydronaphthalene structures, which are key intermediates in the synthesis of complex molecules like lasofoxifene. researchgate.net

A newer development involves using this iodonium salt as a precursor to synthesize even more complex iodination reagents, such as N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, which offers improved atom economy and recyclability. researchgate.net

Table 2: Properties of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate

Property Value Reference
CAS Number 113119-46-3 smolecule.comlookchem.com
Molecular Formula C₁₆H₂₂F₆IN₂P smolecule.com
Molecular Weight 514.23 g/mol smolecule.com
Appearance Pale yellow to beige crystalline powder lookchem.com
Primary Use Electrophilic iodinating agent smolecule.comorgsyn.org

Catalytic Applications of Derived Complexes in Organic Transformations

The 2,4,6-trimethylpyridine moiety, due to its basic nitrogen center and steric bulk, is an effective ligand in coordination chemistry and can be part of various catalytic systems. exsyncorp.com

Research has shown that 2,4,6-trimethylpyridine can significantly enhance the efficiency of certain catalytic processes. For example, in synthetic water-splitting systems that mimic photosynthesis, 2,4,6-trimethylpyridine was found to accelerate oxygen production from a manganese oxide catalyst at neutral pH. riken.jp It acts by facilitating the proton removal step, a key rate-determining part of the reaction. riken.jp

In the field of nitrogen fixation, complexes derived from 2,4,6-trimethylpyridine have been explored as part of the reagent system for the catalytic reduction of N₂ into ammonia (B1221849) (NH₃) using molybdenum complexes. rsc.org Although in some specific systems it was not the most effective reagent, its inclusion highlights the ongoing investigation into pyridine derivatives for tuning the reactivity of metal catalysts. rsc.org

Furthermore, the parent compound, 2,4,6-trimethylpyridine, has been used in catalytic systems for the selective oxidation of alcohols. exsyncorp.com Its role as a sterically hindered base is crucial in preventing side reactions and promoting the desired transformation.

Contributions to Materials Science Precursor Synthesis

Functionalized pyridines are important precursors for advanced materials, including polymers, nanomaterials, and covalent organic frameworks (COFs). chemimpex.com The 2,4,6-trimethylpyridine structure has been used to construct vinylene-linked COFs. researchgate.net These materials are highly crystalline with regular nanochannels decorated with pyridine units, making them useful for applications in catalysis with high spatial selectivity. researchgate.net

The presence of a reactive iodo- group, as in this compound, provides a handle for polymerization or for grafting onto surfaces and other materials through cross-coupling reactions. While direct polymerization of this compound is not widely documented, its potential as a monomer for creating functional polymers is significant. The ability to undergo reactions like Sonogashira coupling makes it a candidate for synthesizing conjugated polymers with specific electronic and optical properties. nih.gov The derivatized pyridine rings within a polymer backbone can influence properties such as conductivity, thermal stability, and metal-ion coordination.

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The chemical compound this compound, a halogenated derivative of pyridine, serves as a highly versatile building block in advanced organic synthesis. Its structural framework, featuring a sterically hindered and electronically distinct pyridine ring, combined with a reactive iodine substituent, makes it a valuable precursor for creating complex molecular architectures. The strategic placement of the iodo group at the 3-position allows for its selective functionalization, paving the way for its use in the development of specialized materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number29976-58-7 sigmaaldrich.com
Molecular FormulaC₈H₁₀IN sigmaaldrich.com
IUPAC NameThis compound sigmaaldrich.com
Physical FormLiquid sigmaaldrich.com
Purity~95% sigmaaldrich.com

While direct applications are still emerging, its primary role is that of a key intermediate, enabling the synthesis of more complex molecules with tailored properties. The reactivity of the carbon-iodine bond is central to its utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

#### 4.3.1. Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic molecules, known as ligands or linkers. rsc.orgmdpi.com The properties of MOFs are highly dependent on the structure of these organic ligands. While this compound itself does not typically function as a primary ligand for MOF synthesis, it is a critical precursor for crafting bespoke ligands with desirable geometries and functionalities.

The true value of this compound lies in the reactivity of its iodo-substituent, which serves as a handle for post-synthesis modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for functionalizing halo-pyridines. wikipedia.org These reactions enable the introduction of coordinating groups, such as carboxylic acids or additional nitrogen heterocycles, which are essential for binding to metal centers and forming the extended network structure of a MOF. nih.govrsc.org

For instance, a Suzuki-Miyaura coupling reaction can be employed to attach arylboronic acids to the pyridine core. nih.govlibretexts.org If the arylboronic acid contains carboxylate functionalities, the resulting product becomes a suitable candidate for a MOF ligand. nih.gov This synthetic strategy allows for the precise engineering of ligand length, rigidity, and functionality, which in turn dictates the pore size, shape, and chemical environment within the final MOF material. The synthesis of various pyridine-based ligands for MOFs often relies on such coupling methodologies starting from halogenated precursors. d-nb.inforesearchgate.net

Table 2: Potential Functionalization of this compound for MOF Ligand Synthesis

Reaction TypeCoupling Partner ExamplePotential Ligand Product TypeSignificance
Suzuki-Miyaura Coupling4-carboxyphenylboronic acidPyridine-based carboxylic acidCreates a classic coordinating group for MOF construction. nih.govnih.gov
Sonogashira CouplingEthynyltrimethylsilane followed by deprotectionEthynyl-substituted pyridineIntroduces a rigid linear linker to control framework geometry. wikipedia.orglibretexts.org
Buchwald-Hartwig AminationAnilineN-phenyl-2,4,6-trimethylpyridin-3-amineIncorporates additional nitrogen sites for metal coordination or functionalization.

#### 4.3.2. Precursors for Optoelectronic and Functional Materials

The development of next-generation optoelectronic devices relies on the design of novel organic materials with specific electronic and photophysical properties. rsc.orgrsc.org Pyridine-containing compounds are of significant interest in this field due to their inherent electronic characteristics. The 2,4,6-trimethylpyridine (collidine) scaffold, as found in this compound, can be incorporated into larger π-conjugated systems to create materials for applications in organic electronics. semanticscholar.org

The role of this compound as a precursor is again paramount. Cross-coupling reactions are instrumental in extending the π-conjugated system, a key strategy for tuning the optical and electronic properties of a material. The Sonogashira coupling, for example, is a fundamental tool for creating arylalkyne structures, which are important motifs in materials science due to their rigidity and high degree of π-conjugation. rsc.orgnih.gov By coupling this compound with various terminal alkynes, researchers can synthesize a wide range of extended molecular wires and frameworks. libretexts.org

These tailored molecules can be investigated for use as hole-transporting materials, components in organic light-emitting diodes (OLEDs), or as active layers in organic photovoltaic devices. nih.gov The ability to systematically modify the structure by starting with a simple, reactive building block like this compound allows for the establishment of clear structure-property relationships, accelerating the discovery of new functional materials. rsc.orgresearchgate.net

Coordination Chemistry of 3 Iodo 2,4,6 Trimethylpyridine

Ligand Properties and Coordination Modes with Metal Centers

3-Iodo-2,4,6-trimethylpyridine possesses two primary sites for interaction with metal centers: the nitrogen atom of the pyridine (B92270) ring, which acts as a Lewis base, and the iodine atom, which can function as a halogen bond donor. The presence of methyl groups at the 2 and 6 positions introduces significant steric hindrance around the nitrogen donor, a well-documented characteristic of the parent collidine ligand. This steric bulk can influence the coordination number and geometry of the resulting metal complexes. nih.gov

The primary mode of coordination for this compound is through the lone pair of electrons on the pyridine nitrogen atom, which donates to a Lewis acidic metal center. wikipedia.org However, the rate and stability of this coordination are significantly affected by the flanking methyl groups at the 2 and 6 positions. This steric hindrance can prevent the coordination of multiple ligands to a single metal center or favor the formation of complexes with lower coordination numbers compared to less hindered pyridine ligands. nih.govwikipedia.org

The electronic nature of the ligand is also a critical factor. The iodine atom at the 3-position acts as an electron-withdrawing group through a negative inductive effect (-I), which reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. A lower basicity (higher pKa of the conjugate acid compared to unsubstituted pyridine) generally leads to weaker metal-ligand bonds. wikipedia.org This electronic effect, combined with the steric hindrance, makes this compound a relatively weak coordinating ligand compared to simpler pyridines. Nevertheless, it can form stable complexes, particularly with soft transition metals that have a higher affinity for nitrogen donors. jscimedcentral.com

Table 1: Comparison of Properties for Pyridine and Related Ligands

LigandpKa of Conjugate AcidKey Steric FeaturesKey Electronic Features
Pyridine5.25Minimal steric hindranceStandard baseline
2,4,6-Trimethylpyridine (B116444)7.43High steric hindrance from 2,6-methyl groupsElectron-donating methyl groups increase basicity
3-Iodopyridine3.25Minimal steric hindranceElectron-withdrawing iodo group decreases basicity
This compound (Predicted) ~5.5-6.5High steric hindrance from 2,6-methyl groupsCompeting effects: electron-donating methyl groups vs. electron-withdrawing iodo group

Note: The pKa for this compound is an estimate based on the competing electronic effects of the substituents.

A distinguishing feature of this compound is its capacity to engage in halogen bonding. The iodine atom possesses an electrophilic region, known as a σ-hole, on the side opposite to the C–I covalent bond. nih.gov This region can act as a Lewis acid, interacting with Lewis bases such as anions (e.g., Cl⁻, I⁻) or neutral donor atoms (e.g., N, O) from other molecules, including other ligands or solvent molecules. ju.edu.joresearchgate.net

When the pyridine nitrogen is coordinated to a metal center, the electron-withdrawing effect of the metal cation enhances the electrophilic character of the σ-hole on the iodine atom, strengthening its potential as a halogen bond donor. nih.gov This N-coordination effectively "activates" the iodine for halogen bonding. These interactions are highly directional and can be used to control the assembly of individual metal complexes into extended one-, two-, or three-dimensional supramolecular architectures. nih.gov The strength of these halogen bonds is comparable to that of conventional hydrogen bonds and plays a crucial role in crystal engineering. researchgate.net

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with this compound typically follows standard procedures for pyridine-based ligands. The most common method involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Reaction: n L + MXy → [MLn]Xy (where L = this compound, M = transition metal, X = anion)

The choice of solvent is crucial and often involves alcohols (like ethanol) or chlorinated solvents (like dichloromethane) to ensure the dissolution of both the ligand and the metal salt. jscimedcentral.com The stoichiometry of the reaction can be adjusted to control the number of ligands coordinated to the metal center, although this is often limited by the steric bulk of the ligand. Gentle heating or refluxing may be employed to facilitate the reaction. jscimedcentral.com The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by precipitation upon the addition of a non-coordinating counter-ion. mdpi.com

Spectroscopic techniques are essential for characterizing the formation and structure of coordination compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the coordination of the pyridine ligand to a metal center. Upon coordination, the electron density around the pyridine ring changes, leading to shifts in the resonance signals of the ring protons. Typically, coordination to a metal cation causes a downfield shift of the pyridine proton signals due to the deshielding effect of the metal. acs.orgnih.gov The magnitude of this shift can provide information about the strength of the metal-ligand bond. For paramagnetic metal centers, the signals may be significantly broadened or shifted over a much wider range.

Infrared (IR) Spectroscopy: IR spectroscopy provides evidence of coordination by monitoring changes in the vibrational modes of the pyridine ring. Certain ring stretching vibrations, particularly those around 1550-1650 cm⁻¹, are sensitive to coordination. These bands typically shift to higher frequencies (a "blue shift") upon complexation, which is indicative of the stiffening of the ring structure due to the metal-ligand bond formation. up.ac.za The appearance of new bands in the far-IR region (typically below 400 cm⁻¹) can often be assigned to the metal-nitrogen stretching vibration (νM-N), providing direct evidence of the coordinate bond.

Table 2: Expected Spectroscopic Shifts for this compound Upon Coordination

TechniqueObservableFree Ligand (Approx. Value)Coordinated Ligand (Expected Change)Rationale
¹H NMR Pyridine Ring Protons (H5)~6.8-7.2 ppmDownfield shift (e.g., to ~7.5-8.5 ppm)Deshielding by the Lewis acidic metal center. acs.orgnih.gov
Methyl Protons~2.2-2.5 ppmMinor downfield shiftIndirect electronic effect of coordination.
IR C=N/C=C Ring Vibrations~1580-1600 cm⁻¹Shift to higher frequency (+10 to +30 cm⁻¹)Restriction of ring vibrations upon coordination. up.ac.za
Metal-Ligand VibrationN/ANew band in far-IR (~200-400 cm⁻¹)Formation of the M-N coordinate bond.

Single-crystal X-ray diffraction provides definitive structural information about metal complexes in the solid state. For complexes of this compound, crystallographic studies would be expected to reveal several key features:

Coordination Geometry: The precise coordination environment around the metal center (e.g., tetrahedral, square planar, octahedral) can be determined. nih.gov

Bond Lengths and Angles: The M-N bond length provides a direct measure of the interaction strength. Due to steric hindrance from the 2,6-methyl groups, longer M-N bonds might be observed compared to complexes with less substituted pyridines.

Halogen Bonding: The presence and geometry of intermolecular halogen bonds (I···A, where A is a halogen bond acceptor) can be confirmed. ju.edu.jo Analysis of the I···A distance and the C–I···A angle (which is typically close to 180°) provides insight into the strength and directionality of these interactions that guide the formation of supramolecular structures. ju.edu.joju.edu.jo

Influence of Steric and Electronic Effects on Coordination Behavior

The coordination behavior of this compound is governed by a delicate interplay of steric and electronic effects.

Steric Effects: The primary steric influence comes from the two methyl groups in the ortho positions (2 and 6) to the nitrogen donor. This "steric shielding" can:

Limit the number of ligands that can coordinate to a single metal ion, often preventing the formation of highly coordinated species (e.g., favoring [ML₂X₂] over [ML₄]X₂). nih.gov

Influence the stability of the resulting complex. While it can weaken the M-N bond, in some cases, the bulky nature of the ligand can also provide kinetic stability by protecting the metal center from further reactions.

Dictate the preferred conformation of the ligand in the solid state.

Electronic Effects: The electronic properties are a combination of the electron-donating nature of the three methyl groups and the electron-withdrawing nature of the iodine atom.

The methyl groups increase the basicity of the pyridine nitrogen through a positive inductive effect (+I), making it a better Lewis base.

The iodine atom at the 3-position reduces the basicity via a negative inductive effect (-I). rsc.org

This combination of significant steric hindrance and nuanced electronic properties, including the capacity for halogen bonding, makes this compound a ligand capable of forming structurally unique metal complexes and supramolecular assemblies.

Lack of Available Research on the Catalytic Activity of this compound Metal Complexes

A thorough review of available scientific literature reveals a significant gap in the documented research concerning the catalytic activity of metal complexes specifically featuring the ligand this compound. While extensive research exists on the coordination chemistry and catalytic applications of related pyridine derivatives, such as 2,4,6-trimethylpyridine (collidine) and various functionalized pyridines, there is a notable absence of studies focusing on the catalytic behavior of metal complexes incorporating the this compound ligand.

The existing body of work on analogous compounds suggests that the introduction of an iodo substituent at the 3-position of the trimethylpyridine ring could potentially influence the electronic and steric properties of the resulting metal complexes. These modifications could, in theory, modulate their catalytic performance in various organic transformations. However, without specific experimental data and published research, any discussion on the catalytic activity of this compound metal complexes would be purely speculative.

Researchers have actively explored the catalytic potential of metal complexes with other substituted pyridine ligands. For instance, complexes of 2,4,6-trimethylpyridine have been investigated for their role in various catalytic reactions. Additionally, significant research has been conducted on the catalytic applications of complexes containing ligands such as terpyridine and anilido-pyrazolate, which feature different coordination modes and electronic environments.

Despite the broad interest in pyridine-based ligands in catalysis, the specific compound this compound appears to be an under-investigated ligand in the context of coordination to metals for catalytic purposes. Consequently, there is no established research to populate a detailed discussion on the catalytic activity of its metal complexes as per the requested article structure. Further experimental investigation is required to determine if metal complexes of this compound possess any significant catalytic properties.

Spectroscopic and Structural Elucidation Studies of 3 Iodo 2,4,6 Trimethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3-Iodo-2,4,6-trimethylpyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the methyl groups.

A representative ¹H NMR spectrum of a related compound, 2,4,6-trimethylpyridine (B116444) (also known as collidine), in CDCl₃ shows a signal for the meta-protons (H-3, H-5) at approximately 6.98 ppm and signals for the methyl groups at positions 2, 6, and 4. spectrabase.com For this compound, the introduction of the iodine atom at the 3-position would be expected to significantly shift the signal of the remaining aromatic proton at the 5-position. The methyl groups at the 2, 4, and 6 positions would also experience shifts, albeit to a lesser extent.

Table 1: Representative ¹H NMR Data for Substituted Pyridines

CompoundSolventProtonChemical Shift (ppm)
2,4,6-TrimethylpyridineCDCl₃H-3, H-5~6.98
2,6-CH₃~2.48
4-CH₃~2.29
3-Hydroxy-2-iodo-6-methylpyridineAromatic H7.20-7.30 (d)
Aromatic H6.70-6.80 (d)
CH₃~2.40

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. libretexts.org In the case of this compound, the single aromatic proton would appear as a singlet, as there are no adjacent protons to couple with.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. udel.edulibretexts.org

The presence of the electronegative iodine atom causes a significant downfield shift for the carbon atom to which it is attached (C-3). The other carbon atoms in the pyridine (B92270) ring also experience shifts due to the combined electronic effects of the iodo and methyl substituents. The chemical shifts for pyridine itself are approximately 150 ppm for C2, 124 ppm for C3, and 136 ppm for C4. testbook.com The introduction of three methyl groups and an iodine atom would alter these values significantly.

Table 2: Representative ¹³C NMR Data for Substituted Pyridines

CompoundSolventCarbonChemical Shift (ppm)
PyridineVariousC-2, C-6~149.8
C-3, C-5~123.7
C-4~135.8
2,4,6-TrimethylpyridineCDCl₃C-2, C-6~156.9
C-3, C-5~121.7
C-4~146.9
2,6-CH₃~24.3
4-CH₃~21.1

Heteronuclear NMR (e.g., ¹⁵N NMR) for Probing Electronic Environments

Nitrogen-15 NMR spectroscopy is a powerful tool for investigating the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N nucleus is highly sensitive to substituent effects and changes in electron density. researchgate.netacs.org In substituted pyridines, the ¹⁵N chemical shifts can vary over a wide range. researchgate.net The introduction of an iodine atom and three methyl groups to the pyridine ring would be expected to influence the ¹⁵N chemical shift of this compound, providing insights into the electronic structure at the nitrogen center. For pyridine itself, the ¹⁵N chemical shift is around -60 to -70 ppm relative to nitromethane.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for studying its fragmentation patterns. biopharmaspec.com In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, confirming the molecular formula. The molecular weight of 2,4,6-trimethylpyridine is 121.18 g/mol . nih.govnist.gov

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for pyridine derivatives involve the loss of substituents or cleavage of the pyridine ring. nih.gov For this compound, characteristic fragments would likely include the loss of an iodine atom, a methyl group, or combinations thereof. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. bris.ac.uknih.gov

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

Analysis of Bond Lengths and Angles

A single-crystal X-ray diffraction study of this compound or its derivatives would provide precise measurements of all bond lengths and angles within the molecule. amanote.com For example, the C-I bond length, the C-N and C-C bond lengths within the pyridine ring, and the C-C bond lengths of the methyl groups would be determined with high accuracy. The bond angles, such as the C-C-C and C-N-C angles in the pyridine ring, would reveal any distortions from the ideal geometry of a substituted pyridine ring. This detailed structural information is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry. redalyc.org

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The solid-state architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions, with halogen bonding and π-π stacking being particularly prominent. These interactions dictate the molecular packing and, consequently, the macroscopic properties of the crystalline material.

Halogen Bonding:

The iodine atom in this compound, being a heavy halogen, is a potent halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom along the extension of the C—I covalent bond. This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring or another halogen atom.

In the crystalline lattice, it is anticipated that C—I···N halogen bonds would be a dominant feature, where the iodine atom of one molecule interacts with the nitrogen lone pair of a neighboring molecule. The linearity of this interaction (approaching 180°) is a characteristic feature of halogen bonding. The strength of this interaction would be influenced by the steric hindrance from the flanking methyl groups at the 2- and 4-positions, which may affect the accessibility of the nitrogen lone pair.

π-π Stacking:

The aromatic nature of the 2,4,6-trimethylpyridine ring system facilitates π-π stacking interactions. These interactions arise from the cooperative effects of electrostatic and dispersion forces between the electron-rich π-systems of adjacent pyridine rings. In the solid state, molecules of this compound would likely arrange in a parallel-displaced or T-shaped orientation to optimize these interactions.

The presence of the iodine substituent and methyl groups can modulate the strength and geometry of these π-π stacking interactions. The electron-withdrawing nature of the iodine atom can influence the quadrupole moment of the aromatic ring, thereby affecting the electrostatic component of the stacking interaction. The methyl groups, while providing steric bulk, can also contribute to the dispersion forces involved in the stacking. The interplay between halogen bonding and π-π stacking is crucial in determining the final three-dimensional supramolecular assembly.

A summary of anticipated intermolecular interactions and their geometric parameters is presented in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Halogen BondC—IN (Pyridine)< 3.5~180
Halogen BondC—II< 3.9~180 (Type-II)
π-π StackingPyridine RingPyridine Ring3.3 - 3.8Parallel-displaced

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of this compound. These methods provide a molecular fingerprint based on the vibrational modes of the molecule, allowing for functional group identification and structural confirmation.

Pyridine Ring Vibrations:

The pyridine ring gives rise to a series of characteristic bands. The C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear at lower frequencies. The substitution pattern on the pyridine ring, with three methyl groups and an iodine atom, will cause shifts in the positions and changes in the intensities of these bands compared to unsubstituted pyridine.

Methyl Group Vibrations:

The three methyl groups contribute to the spectrum with their characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching modes are expected in the 3000-2850 cm⁻¹ range. The asymmetric and symmetric C-H bending (scissoring) vibrations typically appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. Rocking modes of the methyl groups can be observed at lower wavenumbers.

Carbon-Iodine Vibration:

The C—I stretching vibration is a key feature for confirming the presence of the iodo-substituent. Due to the heavy mass of the iodine atom, this vibration is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹. This band can be weak in the IR spectrum but may be more prominent in the Raman spectrum.

The complementary nature of IR and Raman spectroscopy is valuable in the analysis of this compound. Vibrational modes that are weak or inactive in the IR spectrum may show strong signals in the Raman spectrum, and vice versa. A detailed assignment of the observed vibrational bands provides a comprehensive understanding of the molecular structure.

A summary of the expected characteristic vibrational frequencies is provided in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H Stretch (asymmetric)Methyl (-CH₃)2950 - 2970
C-H Stretch (symmetric)Methyl (-CH₃)2860 - 2880
C=C / C=N StretchPyridine Ring1400 - 1600
C-H Bend (asymmetric)Methyl (-CH₃)~1460
C-H Bend (symmetric)Methyl (-CH₃)~1375
Ring BreathingPyridine Ring990 - 1050
C-I StretchC-I500 - 600

Computational and Theoretical Investigations of 3 Iodo 2,4,6 Trimethylpyridine

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to predicting the geometry, energy, and electronic properties of 3-iodo-2,4,6-trimethylpyridine. DFT methods, with functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed for such investigations. These calculations typically involve the optimization of the molecule's geometry to find its most stable conformation, followed by the calculation of various electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be a π-orbital delocalized over the pyridine (B92270) ring and potentially involving the lone pairs of the iodine atom. The electron-donating methyl groups would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely to be a π*-antibonding orbital of the pyridine ring. The electron-withdrawing nature of the iodine atom would lower the energy of the LUMO, making the molecule more amenable to nucleophilic attack.

Table 1: Expected Qualitative Effects of Substituents on Frontier Orbitals of this compound

Substituent Position Electronic Effect Expected Impact on HOMO Energy Expected Impact on LUMO Energy
Iodine 3 Inductive: Electron-withdrawing; Resonance: Electron-donating Lowering (Inductive) / Raising (Resonance) Lowering

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

For this compound, the MEP map is expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. The iodine atom, despite being electronegative, is predicted to have a region of positive electrostatic potential, known as a "σ-hole," along the extension of the C-I bond. This positive region is a key feature for the formation of halogen bonds. The hydrogen atoms of the methyl groups will exhibit positive potential, while the aromatic ring will have a mixed potential distribution influenced by the substituents. Comparative studies on halopyridines have demonstrated that the depth and accessibility of the negative potential near the nitrogen atom are influenced by the position and nature of the halogen substituent nih.gov.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, theoretical calculations could be employed to map out the potential energy surface for various transformations.

For instance, in reactions where this compound acts as a halogen bond donor, computational studies could model the interaction with a Lewis base and determine the geometry and energy of the resulting complex. Transition state analysis could be used to calculate the activation energy for reactions such as nucleophilic aromatic substitution at the iodine-bearing carbon or other positions on the ring. Such studies would provide valuable insights into the reaction kinetics and selectivity. While specific computational studies on the reaction mechanisms of this compound are not prevalent, the general principles of computational reaction dynamics would be applicable.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can predict various spectroscopic parameters, including NMR chemical shifts. These predictions can be correlated with experimental data to confirm molecular structures and to understand the influence of electronic and steric effects on the spectroscopic properties.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using DFT methods. The calculated chemical shifts would be influenced by the electron-donating methyl groups and the electron-withdrawing and anisotropic effects of the iodine atom. The iodine atom is expected to induce a significant downfield shift (deshielding) on the adjacent carbon atom (C3) and also affect the chemical shifts of the nearby protons.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts of 2,4,6-Trimethylpyridine (B116444) (Collidine)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H3/H5 6.89 122.3
C2/C6 - 156.4
C4 - 147.1
2/6-CH₃ 2.44 24.2
4-CH₃ 2.22 20.9

Note: Data obtained from standard spectral databases. Solvent effects may cause variations.

Upon introduction of an iodine atom at the 3-position, the following changes in the NMR spectrum would be anticipated:

¹³C NMR: A significant downfield shift for C3 due to the heavy atom effect and electronegativity of iodine. The chemical shifts of C2 and C4 would also be affected, though to a lesser extent.

¹H NMR: The proton at the 5-position would likely experience a downfield shift due to the inductive effect of the adjacent iodine. The chemical shifts of the methyl protons would also be slightly altered.

Analysis of Noncovalent Interactions, including Halogen Bonding Energetics

Noncovalent interactions play a critical role in supramolecular chemistry, crystal engineering, and biological systems. For this compound, the most significant noncovalent interaction is expected to be halogen bonding.

Halogen bonding is a directional, noncovalent interaction between a halogen atom (in this case, iodine) and a Lewis base. The iodine atom in this compound is expected to have a region of positive electrostatic potential (a σ-hole) opposite to the C-I covalent bond, which can interact favorably with electron-rich atoms like nitrogen, oxygen, or sulfur.

Computational methods can be used to quantify the strength and nature of these halogen bonds. The interaction energy between this compound and a Lewis base can be calculated, and techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bond critical points and the nature of the interaction.

Studies on similar iodinated aromatic compounds have shown that the strength of the halogen bond can be substantial, often comparable to or even stronger than conventional hydrogen bonds. The interaction energy is influenced by the nature of the halogen bond donor and acceptor. For instance, the interaction of an iodopyridine with a neutral nitrogen base can have interaction energies in the range of -3 to -5 kcal/mol.

Table 3: Representative Halogen Bond Interaction Energies from Computational Studies on Related Systems

Halogen Bond Donor Halogen Bond Acceptor Interaction Energy (kcal/mol)
Iodobenzene Pyridine -3.14 to -4.42
Iodo-perfluorocarbons Various Hydrogen Bond Acceptors Variable

Note: These are examples from the literature on similar systems and are provided for context. The actual interaction energy for this compound would require specific calculations.

These computational investigations highlight the importance of the iodine substituent in directing intermolecular interactions, which is a key consideration in the design of materials and functional molecular systems incorporating this compound.

Table of Compounds Mentioned

Compound Name
This compound
2,4,6-trimethylpyridine
Pyridine
Iodobenzene

Q & A

Q. What are the recommended synthetic routes for 3-iodo-2,4,6-trimethylpyridine, and how do reaction conditions influence iodination efficiency?

Q. How should researchers characterize this compound, and what spectral benchmarks are critical?

  • Methodological Answer : Characterization should include:
  • NMR : ¹H NMR should show methyl proton resonances at δ 2.2–2.6 ppm (trimethyl groups) and a downfield shift for the iodine-adjacent proton (δ 8.0–8.5 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS should confirm the molecular ion peak at m/z 261.1 (C₈H₁₀IN⁺).
  • IR : Absence of O-H/N-H stretches and presence of C-I stretching (~500 cm⁻¹).
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : While specific safety data for this compound are unavailable, analogous iodopyridines and TMP derivatives suggest:
  • Hazards : Corrosive to skin/eyes (GHS Category 2), flammable (flash point ~55°C) .
  • PPE : Gloves (nitrile), lab coat, and eye protection. Use fume hoods to avoid inhalation.
  • Storage : In amber glass under inert gas (Ar/N₂) to prevent iodine loss or degradation .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems optimize its reactivity?

Q. What role does this compound play in catalysis or coordination chemistry?

  • Methodological Answer : The iodine atom can act as a weak Lewis acid site or participate in halogen bonding, stabilizing transition states in acid-catalyzed reactions. For example, TMP derivatives are used as probes in zeolite acidity studies via FTIR with CO adsorption . The iodo analog may enhance electron-withdrawing effects, modifying substrate activation in C–H functionalization .

Q. How can researchers resolve contradictions in reported reactivity data for iodinated pyridines?

  • Methodological Answer : Discrepancies in reactivity (e.g., iodination efficiency, coupling yields) often arise from trace moisture, oxygen, or impurities. Strategies include:
  • Purification : Column chromatography (SiO₂, hexane:EtOAc) or recrystallization (EtOH/H₂O) to remove unreacted iodine or byproducts .
  • Standardization : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis .
  • Reproducibility : Pre-dry solvents (MgSO₄) and substrates (3Å molecular sieves) .

Methodological Best Practices

  • Synthetic Optimization : Screen iodine equivalents (1.1–1.5 eq.) to balance yield and selectivity .
  • Analytical Validation : Cross-validate purity via HPLC, NMR, and elemental analysis to ensure consistency .
  • Safety Protocols : Implement spill kits and emergency showers, referencing TMP safety guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2,4,6-trimethylpyridine
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Reactant of Route 2
3-Iodo-2,4,6-trimethylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.